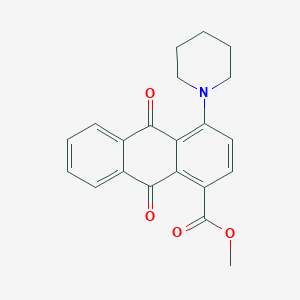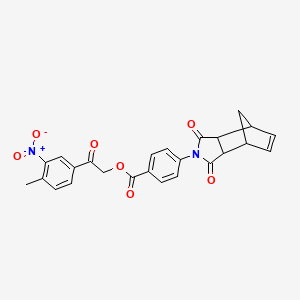![molecular formula C17H18ClNO5 B3934175 2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene](/img/structure/B3934175.png)
2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene
Overview
Description
2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene is an organic compound with the molecular formula C₁₃H₁₀ClNO₄. It is characterized by the presence of a chloro group, a methoxyphenoxy group, a butoxy group, and a nitro group attached to a benzene ring. This compound is of interest in various fields of research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene typically involves multiple steps. One common method includes the reaction of 4-chloro-2-nitrophenol with 4-methoxyphenol in the presence of a base to form 4-chloro-1-(4-methoxyphenoxy)-2-nitrobenzene. This intermediate is then reacted with 1-bromobutane under basic conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The methoxy group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-aminobenzene.
Reduction: The major product is 2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-aminobenzene.
Oxidation: The major product is 2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-carboxybenzene.
Scientific Research Applications
2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenoxy and butoxy groups may also contribute to the compound’s overall activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-(4-methoxyphenoxy)-2-nitrobenzene: Similar structure but lacks the butoxy group.
2-chloro-1-(4-methoxyphenoxy)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
2-chloro-1-(4-methoxyphenoxy)-4-carboxybenzene: Similar structure but with a carboxylic acid group instead of a nitro group.
Uniqueness
2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the butoxy group distinguishes it from other similar compounds and may influence its solubility and interaction with biological membranes .
Properties
IUPAC Name |
2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5/c1-22-14-5-7-15(8-6-14)23-10-2-3-11-24-17-9-4-13(19(20)21)12-16(17)18/h4-9,12H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVJFYQMQBIVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,5-triethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3934103.png)
![7-(2-phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B3934104.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-fluorobenzamide](/img/structure/B3934105.png)
![N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3934109.png)
![2-(2-CHLORO-4-{[1-(2,3-DIMETHYLPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)ACETIC ACID](/img/structure/B3934120.png)
![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N,N-bis(prop-2-enyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3934126.png)
![(4-ethoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3934137.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3,3,3-trifluoropropanoyl)-2-piperidinecarboxamide](/img/structure/B3934143.png)
![4-[(4-benzylpiperidin-1-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B3934146.png)
![8-[2-(2-ethylphenoxy)ethoxy]quinoline](/img/structure/B3934147.png)

![4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B3934161.png)
![4-allyl-2-methoxy-1-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B3934177.png)
